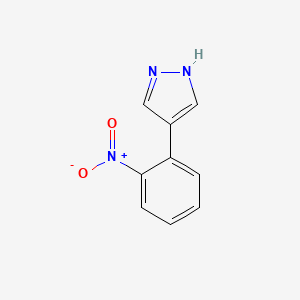

4-(2-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKKJSANXASGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Nitrophenyl 1h Pyrazole and Analogous Nitrophenylpyrazoles

General Strategies for Pyrazole (B372694) Ring Formation Applied to Nitrophenyl Derivatives

The construction of the pyrazole ring is most commonly achieved through the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic three-carbon component. The presence of a nitrophenyl group on the carbon backbone introduces electronic effects that can influence reaction rates and regioselectivity.

Cyclocondensation Reactions in Nitrophenylpyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis. This approach involves the formation of the five-membered ring by reacting a hydrazine with a compound containing two electrophilic centers separated by a carbon atom.

Hydrazine and 1,3-Dielectrophilic Equivalents (e.g., 1,3-Dicarbonyl Compounds, α,β-Unsaturated Carbonyls)

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal cyclocondensation reaction, traditionally involving the reaction of a β-diketone with a hydrazine. beilstein-journals.orgnih.gov This method is highly versatile and can be applied to precursors bearing nitrophenyl groups.

From 1,3-Dicarbonyl Compounds: The reaction of a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, with hydrazine proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comresearchgate.net For the synthesis of a 4-(nitrophenyl)pyrazole, a 2-(nitrophenyl)-1,3-dicarbonyl compound would serve as the key precursor. The reaction typically yields a stable aromatic compound, often in high yield. youtube.com

From α,β-Unsaturated Carbonyls: α,β-Unsaturated ketones and aldehydes are also effective 1,3-dielectrophilic synthons for pyrazole synthesis. mdpi.comnih.gov The reaction with hydrazine initially forms a pyrazoline via Michael addition of the hydrazine followed by cyclization. researchgate.net The pyrazoline is then oxidized to the corresponding pyrazole. In some cases, the α,β-unsaturated system contains a leaving group at the β-position, allowing for direct formation of the pyrazole through an addition-elimination mechanism. For instance, the reaction of 3-(dimethylamino)-2-(2-nitrophenyl)acrolein with methylhydrazine is a documented route to 1-methyl-4-(2-nitrophenyl)-1H-pyrazole, demonstrating the utility of this approach for 4-arylpyrazoles. prepchem.com

| Precursor Type | Reagent | Product Type | Reference |

| 1,3-Diketone | Hydrazine | Polysubstituted Pyrazole | nih.gov |

| β-Ketoester | Hydrazine | Pyrazolone/Pyrazole | youtube.com |

| α,β-Unsaturated Ketone (Chalcone) | Hydrazine Hydrate (B1144303) | Pyrazoline (oxidized to Pyrazole) | nih.govmdpi.com |

| β-Enaminone (with leaving group) | Hydrazine | Pyrazole | mdpi.com |

Influence of Substituent Effects and Reaction Conditions

The regioselectivity of the cyclocondensation reaction is a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The outcome is governed by a combination of steric and electronic factors. nih.gov

Electronic Effects: Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the adjacent carbonyl carbon, potentially directing the initial nucleophilic attack of the hydrazine. researchgate.net In unsymmetrical diketones, the more electrophilic carbonyl carbon is generally attacked by the more nucleophilic nitrogen atom of a substituted hydrazine (the -NH2 group). nih.gov

Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder attack at the nearby carbonyl group, influencing which regioisomer is formed.

Reaction Conditions: The solvent and catalyst can significantly impact regioselectivity. For instance, reactions in polar protic solvents like ethanol may yield mixtures of regioisomers, whereas using aprotic dipolar solvents or fluorinated alcohols can dramatically improve the selectivity for a single isomer. nih.govacs.org Acidic or basic catalysis is often employed to facilitate the reaction. Gosselin and co-workers found that conducting the cyclocondensation in N,N-dimethylacetamide with an acid catalyst provides excellent regioselectivity and yields at room temperature. nih.gov

| Factor | Influence on Cyclocondensation | Example Effect | Reference |

| Substituent | Directs initial nucleophilic attack | Electron-withdrawing groups enhance electrophilicity of adjacent carbonyl | researchgate.net |

| Solvent | Can alter the tautomeric equilibrium of the diketone and influence reaction pathways | Fluorinated alcohols (TFE, HFIP) increase regioselectivity compared to ethanol | acs.org |

| Catalyst | Accelerates condensation and dehydration steps | Acidic conditions (e.g., HCl in DMAc) can improve yields and regioselectivity | nih.gov |

| Temperature | Affects reaction rate and can influence the product ratio in equilibrium-controlled processes | Room temperature is often sufficient, especially with optimized solvent/catalyst systems | nih.gov |

1,3-Dipolar Cycloaddition Approaches for Nitrophenylpyrazole Construction

1,3-Dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. researchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne.

For pyrazole synthesis, diazo compounds are common 1,3-dipoles. researchgate.net The reaction of a diazo compound with an alkyne directly yields a pyrazole. If an alkene is used as the dipolarophile, a pyrazoline is formed first, which can then be oxidized to the pyrazole. To synthesize 4-(2-nitrophenyl)-1H-pyrazole via this route, one could envision the reaction of diazomethane with a 2-nitrophenyl-substituted alkyne. Alternatively, a 1,3-dipolar cycloaddition between a nitrile imine and an alkene or alkyne can be employed. rsc.org The regioselectivity of these cycloadditions is controlled by the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile. mdpi.com Sydnones, which are mesoionic aromatic compounds, can also serve as 1,3-dipole precursors, reacting with alkynes upon heating to release CO2 and form pyrazoles. nih.gov

Specific Synthetic Routes to this compound and Closely Related Structures

While general methods provide a framework, specific precursors are required for the target molecule.

Synthesis from 2-Nitrobenzoic Acid Precursors for 5-(2-Nitrophenyl)-1H-pyrazole-4-carbonyl Derivatives

The synthesis of pyrazole-4-carboxylic acid derivatives often starts from β-ketoesters. A plausible route to 5-(2-nitrophenyl)-1H-pyrazole-4-carbonyl derivatives begins with 2-nitrobenzoic acid.

Precursor Synthesis: 2-Nitrobenzoic acid can be converted to its acid chloride, which can then be used to acylate a malonic ester derivative (e.g., diethyl malonate) via a Claisen condensation-type reaction. Subsequent hydrolysis and decarboxylation would yield a β-ketoester, such as ethyl 2-(2-nitrobenzoyl)acetate.

Cyclocondensation: This β-ketoester serves as the 1,3-dielectrophilic component. Reaction with hydrazine hydrate would lead to cyclization. In this case, with an unsymmetrical β-ketoester, the reaction can potentially yield two regioisomers. However, the reaction of β-ketoesters with hydrazine often preferentially yields 5-hydroxypyrazoles (pyrazolones). To obtain the desired pyrazole-4-carboxylate, specific reaction conditions or further synthetic steps might be necessary. The cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines has been shown to produce N1-substituted-4-nitropyrazole-5-carboxylates with high regioselectivity, illustrating a related transformation.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Nitrobenzoic acid | 1. SOCl₂2. Diethyl malonate, base | Diethyl 2-(2-nitrobenzoyl)malonate |

| 2 | Diethyl 2-(2-nitrobenzoyl)malonate | H₃O⁺, heat | Ethyl 2-(2-nitrobenzoyl)acetate |

| 3 | Ethyl 2-(2-nitrobenzoyl)acetate | Hydrazine hydrate (N₂H₄·H₂O) | Ethyl 5-(2-nitrophenyl)-1H-pyrazole-4-carboxylate |

Synthesis Involving o-Nitroaniline and Malononitrile (B47326) for 4-Substituted Pyrazoles

While direct condensation of o-nitroaniline and malononitrile is not a standard route for pyrazole synthesis, multi-component reactions offer a pathway to highly substituted pyrazoles. One such strategy involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. In a relevant example, 5-amino-1H-pyrazole-4-carbonitriles are synthesized using a substituted aromatic aldehyde, malononitrile, and phenylhydrazine at room temperature. This reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition and subsequent cyclization of the hydrazine. A NiFe2O4 nanoparticle catalyst has been shown to be effective for this one-pot synthesis.

To adapt this for a 4-(2-nitrophenyl)-substituted pyrazole, 2-nitrobenzaldehyde would be the aldehyde of choice. The general scheme for this type of reaction is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aryl Aldehyde | Malononitrile | Phenylhydrazine | NiFe2O4 | 5-Amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile |

This methodology highlights a versatile approach to constructing the pyrazole core, where the substitution pattern can be readily modified by changing the aldehyde and hydrazine components.

Derivation from Nitrophenyl-Substituted Furyl-Pyrazoles

An alternative synthetic strategy begins with the functionalization of a furan ring, which then serves as a precursor to the pyrazole. A series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles were synthesized starting from 4-nitroaniline. The synthesis involves a four-step process:

Diazotization of 4-nitroaniline: 4-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid.

Coupling with furfural: The resulting diazonium salt is coupled with furfural in the presence of cupric chloride to yield 5-(4-nitrophenyl)furan-2-carbaldehyde.

Condensation with aromatic ketones: This aldehyde is then condensed with various aromatic ketones to form chalcone (B49325) analogues: 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones.

Cyclocondensation with hydrazine hydrate: Finally, these chalcones undergo cyclocondensation with hydrazine hydrate in glacial acetic acid to yield the target N-acetylated pyrazoles.

This method demonstrates how a nitrophenyl group can be incorporated early in the synthesis, with the pyrazole ring being formed in the final step.

Nitrophenyl Hydrazine Condensation Approaches

The most common and direct method for synthesizing nitrophenyl-substituted pyrazoles is the condensation of a nitrophenylhydrazine with a 1,3-dicarbonyl compound or its equivalent. This classical Knorr pyrazole synthesis is widely applicable. For instance, the reaction of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate is a well-established route to 4,5-dihydro-1H-pyrazoles (pyrazolines).

In one study, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was synthesized by refluxing the corresponding chalcone with hydrazine hydrate in a mixture of formic acid and ethanol. The chalcone itself was prepared via a Claisen-Schmidt condensation of 3-nitrobenzaldehyde and acetophenone. Similarly, 1-(2,4-dinitrophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has been synthesized from a chalcone precursor and 2,4-dinitrophenyl hydrazine.

The general reaction scheme is as follows:

| Precursor | Reagent | Product |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | 4,5-Dihydro-1H-pyrazole |

| 1,3-Diketone | Hydrazine Hydrate | Pyrazole |

Regioselectivity and Stereoselectivity in Nitrophenylpyrazole Synthesis

The synthesis of substituted pyrazoles often presents challenges in controlling the orientation of substituents on the heterocyclic ring and the spatial arrangement of atoms in chiral centers.

Control of Regioisomeric Product Formation

When unsymmetrical 1,3-dicarbonyl compounds or their equivalents react with substituted hydrazines, the formation of two possible regioisomers is possible. The control of this regioselectivity is a key aspect of pyrazole synthesis.

Research has shown that the nature of the hydrazine reactant can influence the outcome. For the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the use of arylhydrazine hydrochlorides leads to the 1,3-regioisomer. In contrast, employing the corresponding free arylhydrazine base results exclusively in the formation of the 1,5-regioisomer. This selectivity is attributed to the different reaction mechanisms under acidic and neutral/basic conditions.

In another example involving the reaction of diacetylene ketones with phenylhydrazine, a mixture of regioisomers was obtained. However, when hydrazine hydrate was used, only one regioisomer was isolated, likely due to hydrogen bonding interactions directing the cyclization.

Stereochemical Considerations in 4,5-Dihydro-1H-Pyrazole Synthesis

The synthesis of 4,5-dihydro-1H-pyrazoles (pyrazolines) from chalcones and hydrazines creates a chiral center at the C5 position of the pyrazole ring, and potentially at C4 as well, depending on the substitution pattern. The control of the stereochemistry of these centers is an important consideration, although detailed studies on nitrophenyl-substituted derivatives are not extensively reported.

The synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles has been explored, but the focus has primarily been on their biological activity rather than the stereochemical outcome of the synthesis. The development of diastereoselective and enantioselective methods for the synthesis of nitrophenyl-substituted pyrazolines remains an area for further investigation.

Catalyst Systems and Green Chemistry Approaches in Nitrophenylpyrazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient catalytic systems.

Several green chemistry approaches have been applied to the synthesis of pyrazole derivatives. For instance, a novel acidic nano-catalyst, created by sulfonating magnetic graphene oxide coated with 5-amino-1H-tetrazole, has been used for the synthesis of 4,4'-(arylmethylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives under solvent-free conditions. This magnetic catalyst can be easily recovered and reused, aligning with the principles of green chemistry.

Another example is the use of a nano-ZnO catalyst for the synthesis of pyrazole derivatives through the condensation of phenyl hydrazines with 1,3-diketones in aqueous media at ambient temperature. This method offers high yields, short reaction times, and a simple work-up procedure.

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. The synthesis of a series of 4,5-dihydro-1H-pyrazoles has been efficiently achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating.

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been employed using complexes with nitrophenylpyrazole-derived Schiff bases as ligands. These catalysts have shown high activity and selectivity, even in aqueous media, and can be recycled.

| Catalyst System | Reaction Type | Green Chemistry Aspect |

| Sulfonated magnetic graphene oxide | Pyrazole synthesis | Solvent-free, reusable catalyst |

| Nano-ZnO | Pyrazole synthesis | Aqueous media, ambient temperature |

| Microwave irradiation | 4,5-Dihydro-1H-pyrazole synthesis | Reduced reaction time, energy efficiency |

| Palladium complexes with nitrophenylpyrazole ligands | Mizoroki-Heck C-C coupling | High activity, recyclability, aqueous media compatibility |

Chemical Reactivity and Transformation Studies of 4 2 Nitrophenyl 1h Pyrazole Derivatives

Reactivity of the Pyrazole (B372694) Ring in the Presence of the Nitrophenyl Substituent

The electronic properties of the 2-nitrophenyl group significantly influence the reactivity of the pyrazole ring. The nitro group, being strongly electron-withdrawing, modulates the electron density of the entire molecule, affecting its susceptibility to different types of reactions.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole nucleus is known to undergo electrophilic substitution reactions, with position 4 being particularly susceptible. nih.gov In the case of derivatives like 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, the presence of electron-withdrawing groups such as the nitrophenyl moiety is suggested to enhance the reactivity of the pyrazole ring toward various electrophiles. jindunchemistry.com This increased reactivity facilitates the introduction of additional functional groups onto the pyrazole core, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Attack Pathways and Ring Transformations

While electrophilic attack favors the C4 position, nucleophilic attacks on the pyrazole ring generally occur at the C3 and C5 positions. nih.gov These reactions can lead to various structural modifications and, in some cases, complete transformation of the pyrazole ring system.

A notable transformation is observed in related 2-nitrophenyl-substituted pyrazoline systems. Studies on 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp reduction conditions (iron metal in acid) have revealed an unexpected cleavage and rearrangement pathway. acs.orgacs.orgnih.gov Instead of the anticipated reduction and subsequent cyclization to form pyrazolo[1,5-c]quinazolines, the reaction leads exclusively to the formation of 2-aryl quinolines. acs.orgacs.orgresearchgate.net This transformation involves an acid-mediated cleavage of the pyrazoline ring, followed by a retro-Michael addition. acs.orgnih.gov This demonstrates a significant ring transformation pathway initiated by reagents targeting the nitrophenyl group but resulting in the complete restructuring of the pyrazole-related heterocycle.

Transformations Involving the 2-Nitrophenyl Moiety

The 2-nitrophenyl group is a key site for chemical modifications, particularly through the reduction of the nitro functionality, which opens up pathways for further cyclization and rearrangement reactions.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in aryl nitro compounds to an amino group is a fundamental and widely used transformation. wikipedia.org In the context of 4-(2-nitrophenyl)-1H-pyrazole and its derivatives, this reaction is crucial for synthesizing amino-substituted precursors for more complex heterocyclic systems.

Several methods are effective for this transformation:

Catalytic Hydrogenation: Reagents like Raney nickel or palladium-on-carbon are commonly used. wikipedia.org

Metal-Acid Systems: The Bechamp reduction, using iron in acidic media, is a classic method for reducing aromatic nitro groups. acs.orgwikipedia.org

Sodium Dithionite (Na₂S₂O₄): This reagent provides an efficient, metal-free method for the chemoselective reduction of the nitro group. rsc.org It has been successfully used in a one-pot tandem reaction where the in situ generated amino group undergoes subsequent cyclization. rsc.org

A study demonstrated the development of a sodium dithionite-mediated tandem chemoselective reductive cyclization of 5-(2-nitrophenyl)-1H-pyrazoles with aldehydes or carbon disulfide to produce pyrazolo[1,5-c]quinazolines. rsc.org This highlights the utility of the nitro-to-amino conversion as a key step in synthetic sequences.

Cleavage Reactions and Rearrangements (e.g., under Bechamp Conditions for Nitrophenyl Pyrazolines)

As mentioned previously, the reaction of 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp conditions (Fe/HCl) results in an unusual cleavage and rearrangement. acs.org This process does not yield the expected pyrazolo[1,5-c]quinazoline (B1257617) but instead affords 2-aryl quinolines in good yields. acs.orgacs.orgnih.gov The reaction is initiated by the conditions intended for nitro group reduction but leads to a complete breakdown and reassembly of the molecular scaffold. acs.org

The process involves several steps:

Deformylation: The acid in the Bechamp conditions first causes the cleavage of the N-formyl group from the pyrazoline. acs.org

Retro-Michael Addition: This is followed by a retro-Michael addition, which leads to the opening of the pyrazoline ring, forming a 2-nitrochalcone (B191979) intermediate. acs.org

Intramolecular Reductive Cyclization: The nitro group of the chalcone (B49325) intermediate is then reduced in situ to an amino or hydroxylamino group, which subsequently undergoes an intramolecular cyclization to form the quinoline (B57606) ring. acs.org

The table below summarizes the products obtained from the reaction of various substituted N-formyl pyrazolines under Bechamp conditions.

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Nitrophenyl)-5-phenyl-N-formyl-pyrazoline | 2-Phenylquinoline | 91 | acs.org |

| 1-(2-Nitrophenyl)-5-(4-chlorophenyl)-N-formyl-pyrazoline | 2-(4-Chlorophenyl)quinoline | 84 | acs.org |

| 1-(2,4-Dinitrophenyl)-5-(4-chlorophenyl)-N-formyl-pyrazoline | 2-(4-Chlorophenyl)quinolin-7-amine | 76 | acs.org |

Reaction Mechanism Elucidation for Nitrophenylpyrazole Conversions

Understanding the mechanisms of these transformations is critical for controlling reaction outcomes and designing new synthetic routes. A combination of experimental evidence and computational studies, such as Density Functional Theory (DFT), has been employed to elucidate the pathways of nitrophenylpyrazole conversions. acs.orgrsc.org

For the unexpected formation of 2-aryl quinolines from 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp conditions, the proposed mechanism involves a modified Friedlander annulation. acs.orgacs.orgnih.gov Experimental evidence, including the isolation of intermediates like 2-nitrochalcone, supports this multi-step pathway. acs.org DFT studies further corroborated the proposed mechanism, indicating that the formation of a trans-2-hydroxyaminochalcone is a key intermediate that precedes the final cyclization to the quinoline product. acs.orgnih.govresearchgate.net

In the case of the sodium dithionite-mediated synthesis of pyrazolo[1,5-c]quinazolines, ESI-MS and DFT studies were conducted to identify key intermediates and clarify the plausible reaction mechanism. rsc.org This tandem reaction proceeds through the initial reduction of the nitro group, followed by an intermolecular cyclization with an aldehyde or carbon disulfide. rsc.org

Furthermore, the mechanism of Mizoroki-Heck C-C coupling reactions catalyzed by palladium complexes of nitrophenylpyrazoles has been proposed. mdpi.com Electron-withdrawing groups on the phenyl ring of the pyrazole ligand are suggested to reduce the donor capacity of the pyrazole, which in turn strengthens the palladium-pyrazole bond and facilitates the catalytic cycle, leading to higher activity. mdpi.com

Derivatization and Functionalization Strategies of Nitrophenyl Pyrazole Scaffolds

Functionalization at the Pyrazole (B372694) Nitrogen Atoms (N1-functionalization)

N-Alkylation: The alkylation of the pyrazole nitrogen is a fundamental transformation. A general method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid. mdpi.comsemanticscholar.org This approach provides access to a variety of N-alkyl pyrazoles, including benzylic, phenethyl, and benzhydryl substituted products, often with good yields. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, this method can lead to a mixture of regioisomers, with the major product typically determined by steric factors. mdpi.comsemanticscholar.org Basic conditions, such as the use of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO), are also effective for the N-alkylation of pyrazoles with various alkyl halides. sci-hub.stsci-hub.st

N-Arylation: The introduction of an aryl group at the N1 position can be achieved through several methods. A common approach is the reaction of a pyrazole with an activated aryl halide, such as a fluoronitrobenzene, in the presence of a base like potassium tert-butoxide in DMSO. semanticscholar.org This method has been successfully used for the synthesis of 1-(2-nitrophenyl)- and 1-(4-nitrophenyl)-3,5-disubstituted-pyrazoles with good yields. semanticscholar.org Palladium-catalyzed cross-coupling reactions also offer a versatile route for N-arylation. nih.gov For instance, the reaction of a pyrazole with an aryl sulfonate in the presence of a palladium catalyst and a suitable ligand can afford N-aryl pyrazoles. nih.gov Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide another effective method. researchgate.net These reactions can be carried out with aryl iodides or bromides, often under mild conditions. researchgate.net

The regioselectivity of N-substitution on unsymmetrical pyrazoles is a critical aspect. In many cases, the substitution occurs preferentially at the less sterically hindered nitrogen atom. sci-hub.stsci-hub.st For instance, the reaction of 3-substituted pyrazoles with electrophiles under basic conditions often yields the N1-substituted product as the major isomer. sci-hub.stsci-hub.st

| Reagent/Catalyst System | Functional Group Introduced | Reference |

| Trichloroacetimidates / Brønsted acid | Alkyl groups | mdpi.comsemanticscholar.org |

| Alkyl halides / K2CO3 / DMSO | Alkyl groups | sci-hub.stsci-hub.st |

| Fluoronitrobenzenes / KOtBu / DMSO | Aryl groups (e.g., nitrophenyl) | semanticscholar.org |

| Aryl sulfonates / Pd(OAc)2 / Ligand | Aryl groups | nih.gov |

| Aryl halides / Copper catalyst | Aryl groups | researchgate.net |

Functionalization at Pyrazole Carbon Atoms (C3, C4, C5)

The carbon atoms of the pyrazole ring present additional opportunities for structural modification, allowing for the introduction of a wide array of functional groups that can further tune the molecule's properties.

Introduction of Alkenyl and Imino Groups at C4

The C4 position of the pyrazole ring is a common target for the introduction of alkenyl and imino functionalities. A key intermediate for these transformations is often a pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and dimethylformamide, is a standard method to introduce a formyl group at the C4 position of a pyrazole ring. biointerfaceresearch.comnih.gov

Once the pyrazole-4-carbaldehyde is obtained, it can be readily converted to various derivatives. Alkenyl groups can be introduced through condensation reactions with active methylene (B1212753) compounds. For example, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like sodium acetate (B1210297) can yield the corresponding alkenyl derivatives. biointerfaceresearch.com

Imino-functionalized pyrazoles can be synthesized by the condensation of pyrazole-4-carbaldehydes with various nitrogen-containing nucleophiles, such as hydrazides and (thio)semicarbazides. biointerfaceresearch.com These reactions are typically carried out by heating the reactants in a suitable solvent like acetic acid. biointerfaceresearch.com

Formation of Azo-Bridged Systems at C4

The formation of azo-bridged systems at the C4 position of a pyrazole ring typically involves a coupling reaction between a diazonium salt and an activated pyrazole derivative. While direct C4-azo coupling on 4-(2-nitrophenyl)-1H-pyrazole itself is not extensively detailed, the general strategy for creating azo-linked pyrazoles involves the diazotization of an aromatic amine and subsequent reaction with a suitable pyrazole coupling partner.

Carbonyl and Carboxylic Acid Derivatization

The introduction and subsequent derivatization of carbonyl and carboxylic acid groups on the pyrazole ring are important for creating a variety of functionalized molecules. mdpi.com

Synthesis of Pyrazole Carboxylic Acids: One synthetic route to pyrazole-3-carboxylic acids involves the condensation of a furan-2,3-dione with a substituted hydrazine (B178648). For example, the reaction of a furan-2,3-dione with N-benzylidene-N'-(4-nitrophenyl)hydrazine can yield a 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. orientjchem.orgresearchgate.net

Derivatization of Carboxylic Acids: Once the pyrazole carboxylic acid is formed, it can be converted into a range of derivatives. The carboxylic acid can be transformed into the corresponding acid chloride by treatment with a chlorinating agent like thionyl chloride. mdpi.comresearchgate.net This acid chloride is a versatile intermediate that can react with various nucleophiles. mdpi.comresearchgate.net

Esters: Reaction of the acid chloride with alcohols leads to the formation of pyrazole esters. researchgate.net

Amides: Reaction with amines or other N-nucleophiles yields the corresponding pyrazole amides. mdpi.comresearchgate.net

Nitriles: The primary amide derivative can be dehydrated, for instance with a mixture of thionyl chloride and DMF, to afford the pyrazole nitrile. researchgate.net

| Functional Group | Synthetic Method | Starting Material | Reference |

| Alkenyl at C4 | Condensation with active methylene compounds | Pyrazole-4-carbaldehyde | biointerfaceresearch.com |

| Imino at C4 | Condensation with N-nucleophiles | Pyrazole-4-carbaldehyde | biointerfaceresearch.com |

| Carboxylic acid at C3 | Condensation of furan-2,3-dione with hydrazine | Furan-2,3-dione | orientjchem.orgresearchgate.net |

| Ester | Reaction of acid chloride with alcohol | Pyrazole-3-carboxylic acid chloride | researchgate.net |

| Amide | Reaction of acid chloride with amine | Pyrazole-3-carboxylic acid chloride | mdpi.comresearchgate.net |

| Nitrile | Dehydration of primary amide | Pyrazole-3-carboxamide | researchgate.net |

Post-Synthetic Modifications on the Nitrophenyl Substituent

The nitrophenyl group itself offers a handle for further functionalization, most commonly through the reduction of the nitro group to an amine, which can then be derivatized.

Derivatization of Reduced Nitro Groups (e.g., N-Alkylation, N-Acylation)

The reduction of the nitro group on the phenyl ring to an amino group is a key transformation that opens up numerous possibilities for further derivatization. This reduction can be achieved using various standard reducing agents. The resulting aminophenyl pyrazole is a versatile intermediate. researchgate.net

N-Alkylation: The newly formed amino group can undergo N-alkylation reactions. This can be accomplished by reacting the aminophenyl pyrazole with alkyl halides or other alkylating agents.

N-Acylation: The amino group can also be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. This introduces a new set of functional groups and can significantly alter the properties of the parent molecule.

For instance, 1-(4-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid can be synthesized from its nitro precursor, and this amino-functionalized compound can then be used in further synthetic steps. researchgate.net

Halogenation and Other Substitutions on the Phenyl Ring

The substitution pattern on the phenyl ring of nitrophenyl pyrazoles is significantly influenced by the reaction conditions. For N-phenylpyrazoles, electrophilic substitution can be directed to either the pyrazole ring or the phenyl ring. Under strongly acidic conditions, the pyrazole ring becomes protonated and thus deactivated towards electrophilic attack. cdnsciencepub.com This deactivation facilitates substitution on the phenyl group, typically at the para-position. cdnsciencepub.comresearchgate.net For instance, the nitration of 1-phenylpyrazole (B75819) with mixed acids results in the formation of 1-p-nitrophenylpyrazole. cdnsciencepub.comresearchgate.net Similarly, bromination in concentrated sulfuric acid can also lead to substitution on the phenyl ring. cdnsciencepub.com While specific examples of direct halogenation on the this compound are not extensively documented, these principles suggest that such reactions are chemically feasible.

A more versatile and widely employed strategy for modifying the phenyl ring is through the chemical transformation of the existing nitro group. The reduction of the nitro group to an aniline (B41778) derivative provides a key intermediate that can undergo a wide array of subsequent functionalization reactions, including acylation and alkylation. This approach has been demonstrated in the derivatization of related nitrophenyl pyrazole structures.

For example, research on methyl (S)-[5-(2-nitrophenyl)-1H-pyrazole-4-carbonyl]alaninates showed that the nitro group could be effectively reduced to form the corresponding aniline. This amino group was then further derivatized to yield N-alkyl and N-acyl derivatives, showcasing a powerful method for introducing diversity to the phenyl ring. This two-step process—reduction followed by derivatization—circumvents the potential challenges of direct electrophilic substitution and provides a reliable route to a variety of substituted phenyl pyrazoles.

Synthesis of Fused Heterocyclic Systems from Nitrophenylpyrazoles

The this compound scaffold serves as a valuable precursor for the construction of complex, multi-ring heterocyclic systems. The ortho-nitro group is particularly useful as it can participate in intramolecular cyclization reactions, typically after being reduced to an amino group, to form a new fused ring.

A notable example is the synthesis of pyrazolo[4,3-c]quinolines . Researchers have developed an efficient method starting from 1-aryl-3-(2-nitrophenyl)-1H-pyrazole-4-carbaldehydes. These precursors are first condensed with methyl ketones in a Claisen-Schmidt reaction to form chalcone (B49325) intermediates. The subsequent reductive cyclization of these chalcones, mediated by iron in acetic acid, leads to the formation of the fused pyrazolo[4,3-c]quinoline system. semanticscholar.org This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization and condensation to build the quinoline (B57606) portion of the fused ring system. semanticscholar.orgcup.edu.in

Table 1: Synthesis of Pyrazolo[4,3-c]quinolines

| Starting Material | Reaction Sequence | Fused Product | Key Reagents | Reference |

|---|---|---|---|---|

| 1-Aryl-3-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 1. Claisen-Schmidt condensation with aryl methyl ketones. 2. Fe-mediated reductive cyclization. | Pyrazolo[4,3-c]quinoline derivatives | KOH/MeOH, Fe/AcOH | semanticscholar.org |

Another sophisticated fused system synthesized from a nitrophenyl pyrazole precursor is benzo[b]pyrazolo[3,4-d]azocin-6-one . The synthesis begins with 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which undergoes a Wittig reaction with an appropriate phosphorus ylide to yield an acrylate (B77674) ester. semanticscholar.org This intermediate is then subjected to hydrogenation, which serves the dual purpose of reducing the carbon-carbon double bond of the acrylate and reducing the nitro group to an amine. The resulting aminophenyl pyrazole derivative is then treated with a base, such as sodium hydride (NaH), to induce an intramolecular cyclization, affording the eight-membered azocinone ring fused to the pyrazole and benzene (B151609) rings. semanticscholar.org

Table 2: Synthesis of Benzo[b]pyrazolo[3,4-d]azocin-6-one

| Starting Material | Reaction Sequence | Fused Product | Key Reagents | Reference |

|---|---|---|---|---|

| 3-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 1. Wittig reaction. 2. Hydrogenation (reduction of alkene and nitro group). 3. Base-mediated intramolecular cyclization. | 2-Phenyl-2,4,5,7-tetrahydro-6H-benzo[b]pyrazolo[3,4-d]azocin-6-one | Triphenyl-λ5-phosphanylidene-acetic acid ethyl ester, H₂, NaH | semanticscholar.org |

These examples highlight the strategic importance of the 2-nitrophenyl substituent on the pyrazole core, not just as a modulator of electronic properties, but as a reactive handle for the construction of novel and complex heterocyclic architectures.

Computational Chemistry and Theoretical Investigations of Nitrophenyl Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic and geometric structures of molecules. wum.edu.pk By approximating the total electronic energy of a system based on its electron density, DFT offers a balance of computational efficiency and accuracy, making it suitable for studying nitrophenyl pyrazole (B372694) systems. wum.edu.pk Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed for these calculations. wum.edu.pknih.gov

Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. pennylane.ai For 4-(2-nitrophenyl)-1H-pyrazole, a key structural feature is the dihedral angle between the pyrazole and the nitrophenyl rings. This angle is influenced by the steric hindrance imposed by the ortho-nitro group. Computational studies on related structures, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, show that the benzene (B151609) and pyrazole rings are twisted relative to each other, with a reported dihedral angle of 31.38 (12)°. researchgate.net The nitro group, however, tends to remain nearly coplanar with the benzene ring to which it is attached. researchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For the 2-nitrophenyl substituent, rotations around the C-N bond and the bond connecting the two rings are significant. Studies on similar ortho-substituted nitrophenyl compounds have shown that multiple minimum energy conformations can exist due to the orientation of the substituent. semanticscholar.org These calculations help identify the ground-state geometry, which is crucial for accurately predicting other molecular properties.

Table 1: Representative Calculated Geometrical Parameters for a Nitrophenyl Pyrazole System Data based on analogous structures reported in computational studies.

| Parameter | Bond / Angle | Typical Calculated Value |

| Bond Length | N–N (pyrazole ring) | 1.37-1.38 Å nih.gov |

| C=N (pyrazole ring) | 1.29-1.30 Å nih.gov | |

| Dihedral Angle | Pyrazole-Phenyl | ~30-40° researchgate.netpreprints.org |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net

In nitrophenyl pyrazole systems, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO is localized on the electron-withdrawing nitrophenyl moiety. This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net This energy gap is also instrumental in evaluating the potential of a molecule for applications in optoelectronics. nih.gov

Table 2: Typical FMO Energies and Energy Gaps for Nitrophenyl-Substituted Heterocycles Values are illustrative and based on DFT calculations for related compounds.

| Molecular System | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Nitrophenol Derivative nih.gov | -6.9 | -2.5 | 4.4 |

| Pyrazole Derivative researchgate.net | -6.2 | -1.8 | 4.4 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. wolfram.com

Red/Yellow Regions : Indicate electron-rich areas with negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are typically found around the oxygen atoms of the nitro group. nih.govacu.edu.in

Blue Regions : Indicate electron-deficient areas with positive electrostatic potential, which are susceptible to nucleophilic attack. The hydrogen atom attached to the pyrazole nitrogen (N-H) is a prominent positive region. acu.edu.in

Green Regions : Represent neutral or near-zero potential.

The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps explain the molecule's reactivity patterns toward electrophiles and nucleophiles. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or the reaction of hydrazones with nitroolefins. organic-chemistry.orgbeilstein-journals.org DFT calculations can model these reaction pathways to determine their feasibility.

This modeling involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. A transition state (TS) represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For pyrazole synthesis, computational studies can model key steps such as nucleophilic attack, cyclization, and subsequent dehydration or elimination to form the aromatic ring. organic-chemistry.orgrwth-aachen.de Analysis of the transition state geometry reveals the specific bonds that are being formed and broken during the reaction. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

Theoretical calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization.

Infrared (IR) Spectroscopy : DFT calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor. This allows for a detailed assignment of the experimental IR and Raman spectra, helping to identify characteristic peaks for functional groups like the N-H stretch, C=N stretch of the pyrazole ring, and the symmetric and asymmetric stretches of the NO₂ group. nih.govresearchgate.net

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.net The calculations provide information about the excitation energies (corresponding to absorption wavelengths, λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π). researchgate.netnih.gov For nitrophenyl pyrazoles, the predicted spectra often show intense π→π transitions associated with the conjugated system. nih.gov

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for an Analogous Pyrazole Derivative

| Spectroscopic Data | Predicted (Computational) | Experimental |

| UV-Vis (λmax) | 343 nm nih.gov | 331 nm nih.gov |

| IR (NO₂ asym. stretch) | ~1510 cm⁻¹ researchgate.net | ~1517 cm⁻¹ researchgate.net |

| IR (NO₂ sym. stretch) | ~1320 cm⁻¹ researchgate.net | ~1349 cm⁻¹ researchgate.net |

Investigation of Non-linear Optical (NLO) Properties

Molecules with significant Non-linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov Compounds with a donor-π-acceptor (D-π-A) framework often exhibit large NLO responses. In this compound, the electron-donating pyrazole ring and the electron-accepting nitrophenyl group, connected via a C-C bond, form such a push-pull system. nih.govresearchgate.net

Computational methods are essential for predicting and understanding the NLO properties of these molecules. DFT calculations can determine key NLO-related parameters:

Polarizability (α) : The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β) : The primary determinant of the second-order NLO response.

A large β value is indicative of a strong NLO response. nih.gov Studies on similar pyrazole derivatives have shown that the magnitude of hyperpolarizability suggests their potential as candidate NLO materials. nih.govresearchgate.net The calculations demonstrate that the intramolecular charge transfer from the donor to the acceptor is crucial for enhancing these properties. nih.govchemrxiv.org

Table 4: Calculated NLO Properties for Representative Push-Pull Pyrazole Systems Calculated using DFT methods. Values are illustrative and highly dependent on the specific molecule and computational level.

| Compound Type | Dipole Moment (μ) (Debye) | Polarizability (α₀) (esu) | First Hyperpolarizability (β₀) (esu) |

| Nitrophenyl Pyrazoline Derivative researchgate.net | ~8-9 | - | High values reported |

| Push-pull Tetrazole (with nitrophenyl) nih.gov | - | - | 252 (±16) × 10⁻³⁰ |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing deep insights into the interactions between small molecules and their biological targets. In the context of nitrophenyl pyrazole systems, computational approaches are pivotal for elucidating Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. These in silico methods allow for the rational design of novel derivatives with enhanced potency and selectivity, while also minimizing the need for extensive and costly experimental synthesis and testing.

The exploration of SAR for nitrophenyl pyrazoles, including the specific scaffold of this compound, leverages a variety of computational techniques. These methodologies range from quantum mechanical calculations to molecular docking and quantitative structure-activity relationship (QSAR) modeling. By analyzing the electronic and steric properties of these molecules, researchers can predict how structural modifications will influence their therapeutic effects.

A fundamental aspect of computational SAR studies involves the analysis of the molecular electrostatic potential (MEP). For nitrophenyl pyrazole derivatives, the MEP map highlights the electron-rich and electron-deficient regions of the molecule. The nitro group (NO₂) typically presents a strongly electronegative region, while the pyrazole ring and its substituents can have varied electronic characteristics. These electrostatic features are crucial for the molecule's ability to interact with specific amino acid residues in a biological target, such as an enzyme's active site, through hydrogen bonding or other non-covalent interactions.

Molecular docking simulations are another cornerstone of computational SAR. These studies predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, docking studies can reveal key interactions, such as hydrogen bonds between the pyrazole NH group and a protein backbone, or π-π stacking interactions involving the phenyl and pyrazole rings. By systematically modifying the substituents on the phenyl or pyrazole rings in silico and re-docking the analogues, a predictive SAR model can be constructed. For instance, the introduction of different functional groups at various positions on the nitrophenyl ring can be evaluated for their impact on binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. In the case of nitrophenyl pyrazole systems, 2D and 3D-QSAR models are developed using a training set of molecules with known activities. Descriptors used in these models can include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP).

For example, a hypothetical 3D-QSAR study on a series of this compound derivatives might involve techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for biological activity. Such insights are invaluable for guiding the design of new, more potent analogues.

The table below illustrates a hypothetical dataset from a QSAR study on derivatives of this compound, showcasing how different substituents might influence predicted biological activity.

| Compound ID | Substituent (R) on Phenyl Ring | LogP | Dipole Moment (Debye) | Predicted IC₅₀ (µM) |

| 1 | H (unsubstituted) | 2.5 | 4.2 | 15.8 |

| 2 | 4-Cl | 3.2 | 3.8 | 9.5 |

| 3 | 4-OCH₃ | 2.3 | 4.9 | 12.1 |

| 4 | 4-CH₃ | 2.9 | 4.1 | 11.3 |

| 5 | 3-F | 2.7 | 4.5 | 13.2 |

This table is for illustrative purposes to demonstrate the type of data generated in a computational SAR study and does not represent actual experimental results.

The data suggests that introducing an electron-withdrawing group like chlorine at the 4-position of the phenyl ring may enhance biological activity, as indicated by a lower predicted IC₅₀ value. Conversely, an electron-donating group like methoxy (B1213986) appears to have a less pronounced effect. Such computational predictions would then inform the synthesis of the most promising candidates for experimental validation.

Advanced Research Applications of Nitrophenyl Pyrazole Frameworks Non Clinical

Role as Synthetic Intermediates in Complex Molecule Synthesis

The pyrazole (B372694) nucleus is a fundamental heterocyclic motif that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows for various chemical transformations. Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions.

The general synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. Modifications of this method, such as those utilizing α,β-unsaturated ketones and hydrazines, can lead to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. Another significant synthetic route is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.

Specifically, the 4-(2-nitrophenyl)-1H-pyrazole framework provides reactive sites for further functionalization. The nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to build more elaborate molecular architectures. For instance, a series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles were synthesized through the cyclocondensation of chalcone (B49325) precursors with hydrazine hydrate (B1144303). This highlights the role of the nitrophenyl-substituted pyrazole core as a foundational element for creating diverse chemical libraries.

Applications in Materials Science Research

The electronic properties endowed by the nitro group and the pyrazole ring make nitrophenyl pyrazole frameworks attractive for applications in materials science, particularly in the fields of nonlinear optics and dye chemistry.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications in optoelectronics and photonics. The push-pull electronic nature of molecules, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, is a key design principle for NLO materials. The nitrophenyl pyrazole scaffold fits this design, with the nitro group acting as a strong electron acceptor.

Research on a structurally related compound, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, demonstrated significant NLO properties. The investigation revealed a two-photon absorption (2PA) cross-section with a maximum value of 67 GM at 690 nm. Furthermore, the first hyperpolarizability (β), a measure of the second-order NLO response, was determined to be 45 ± 2 × 10⁻³⁰ cm⁵/esu. These findings suggest that nitrophenyl pyrazole derivatives are promising candidates for the development of NLO materials. Studies on other pyrazoline derivatives with nitrophenyl groups have also shown high NLO responses, indicating the importance of this structural motif.

Table 1: NLO Properties of a Nitrophenyl Pyrazole Derivative

| Property | Value |

|---|---|

| Maximum Two-Photon Absorption (2PA) Cross-Section | 67 GM |

| First Hyperpolarizability (β) | 45 ± 2 × 10⁻³⁰ cm⁵/esu |

Data for (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole

The chromophoric nature of the nitrophenyl group, combined with the versatile chemistry of the pyrazole ring, makes this compound a valuable precursor for the synthesis of dyes and pigments. Azo dyes, which contain the -N=N- functional group, are a significant class of synthetic colorants.

The synthesis of azo dyes typically involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. Aminopyrazole derivatives can serve as the coupling component in this reaction sequence. For example, new pyrazole azo dyes have been synthesized by the coupling reaction of 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride with various active methylene (B1212753) compounds. While direct synthesis from this compound is not explicitly detailed in the provided sources, the general methodology is applicable. The resulting azo dyes derived from pyrazoles can exhibit a range of colors, including yellow, red, orange, and brown. The color properties of these dyes can be tuned by modifying the substituents on the aromatic rings.

Use as Chemical Probes in Mechanistic Investigations

There is limited direct information available regarding the specific use of this compound as a chemical probe for mechanistic investigations. However, the inherent reactivity of the pyrazole ring and the electronic influence of the nitrophenyl group suggest potential applications in this area. The different reactivity of the nitrogen and carbon atoms within the pyrazole ring could be exploited to probe reaction mechanisms involving heterocyclic compounds.

Development of Ligands for Research Targets in Chemical Biology (e.g., Estrogen Receptor Ligands, Kinase Inhibitor Scaffolds)

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The estrogen receptor (ER) is a key target in breast cancer research. Certain tetrasubstituted pyrazole derivatives have been identified as high-affinity ligands for the ER. The substitution pattern on the pyrazole ring plays a crucial role in determining the binding affinity and selectivity for the two ER subtypes, ERα and ERβ.

A study on novel tetrasubstituted pyrazole derivatives bearing a nitro substituent on the phenolic ring demonstrated their potential as estrogen receptor ligands. The introduction of a 2-nitro group into a propylpyrazole triol (PPT) analogue resulted in a compound that binds to both ERα and ERβ. Specifically, the 2-nitrophenol (B165410) derivative showed a relative binding affinity (RBA) of 5.17 for ERα and 3.27 for ERβ. This research indicates that the nitrophenyl pyrazole framework can be a valuable scaffold for the design of selective estrogen receptor modulators (SERMs).

Table 2: Estrogen Receptor Binding Affinity of a Nitro-Substituted Pyrazole Derivative

| Receptor Subtype | Relative Binding Affinity (RBA) |

|---|---|

| ERα | 5.17 |

| ERβ | 3.27 |

Data for a 2-nitrophenol derivative of a tetrasubstituted pyrazole.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The pyrazole ring is a key structural component in numerous approved protein kinase inhibitors.

The pyrazole scaffold can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the optimization of potency and selectivity. For example, the replacement of a benzene (B151609) ring with a pyrazole fragment in the development of Aurora kinase inhibitors led to more potent and less lipophilic compounds with better drug-like properties. Several FDA-approved kinase inhibitors, such as Crizotinib (B193316) and Ruxolitinib, incorporate a pyrazole moiety in their structure. While the specific use of this compound as a direct precursor is not detailed, the broader class of nitrophenyl pyrazoles serves as a valuable starting point for the design and synthesis of novel kinase inhibitors.

Future Directions and Emerging Research Avenues in 4 2 Nitrophenyl 1h Pyrazole Chemistry

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of pyrazole (B372694) derivatives has a rich history, yet the pursuit of more efficient and environmentally benign methods remains a critical endeavor. nih.govresearchgate.net Future research into the synthesis of 4-(2-nitrophenyl)-1H-pyrazole is anticipated to pivot towards sustainable and green chemistry principles.

Key areas of development are expected to include:

Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources have demonstrated the potential to significantly reduce reaction times, improve yields, and often obviate the need for harsh solvents in the synthesis of various pyrazole derivatives. researchgate.net Exploring one-pot, multicomponent reactions under microwave or ultrasonic irradiation could provide rapid and efficient access to the this compound core and its derivatives.

Catalyst Innovation: The development of novel catalysts, including nano-catalysts and reusable solid-supported catalysts, will be instrumental in advancing greener synthetic protocols. nih.govpharmacophorejournal.com Research into catalysts that can facilitate the key bond-forming reactions in pyrazole synthesis, such as C-N and C-C bond formation, with high atom economy and under mild conditions will be a focal point.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound could enable the development of highly efficient and automated production methods.

Bio-inspired and Biocatalytic Methods: While still a nascent field for pyrazole synthesis, the use of enzymes or whole-cell systems for the construction of the pyrazole ring or for the selective functionalization of the this compound scaffold represents a long-term goal for sustainable chemistry.

A comparative look at potential sustainable synthetic approaches is presented in the table below.

| Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Nano-catalysis | High catalytic activity, potential for recyclability. |

Exploration of Undiscovered Reactivity Patterns

The pyrazole ring is known for its distinct reactivity, with electrophilic substitution typically occurring at the C4 position. ijnrd.orgias.ac.in However, the interplay of the pyrazole nucleus with the ortho-nitro-substituted phenyl ring in this compound could give rise to novel and unexplored reactivity.

Future research should focus on:

Directed C-H Functionalization: The development of methods for the direct and selective functionalization of the C-H bonds on both the pyrazole and the nitrophenyl rings would provide a powerful tool for the synthesis of complex derivatives. The directing-group ability of the pyrazole nitrogen atoms or the nitro group could be exploited to achieve regioselective transformations.

Cross-Coupling Reactions: While cross-coupling reactions are established for the functionalization of pyrazoles, a systematic exploration of various coupling partners with this compound is warranted. nih.gov This could lead to the synthesis of novel biaryl systems or the introduction of diverse functional groups at specific positions.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, although this aspect of its reactivity is less explored than that of other heterocyles. nih.gov Investigating the potential of this compound to act as a diene or dienophile in Diels-Alder reactions or to undergo 1,3-dipolar cycloadditions could open up new avenues for the synthesis of fused heterocyclic systems.

Photocatalysis and Electrosynthesis: The application of modern synthetic techniques such as photocatalysis and electrosynthesis to this compound could unveil unique reactivity patterns that are not accessible through traditional thermal methods. The nitro group, being electroactive, might particularly lend itself to electrochemical transformations.

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. eurasianjournals.comeurasianjournals.com For this compound, advanced computational modeling can provide invaluable insights and guide experimental efforts.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. nih.govtandfonline.com Such studies can help in understanding the influence of the ortho-nitro group on the electronic properties of the pyrazole ring and predict its reactivity towards various reagents.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the interactions of this compound with biological macromolecules or within condensed phases, QM/MM simulations can provide a balance between accuracy and computational cost.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to predict the properties of pyrazole derivatives based on their structural features is an emerging area. eurasianjournals.com By training models on existing data for pyrazoles, it may be possible to predict the biological activities, material properties, or synthetic accessibility of novel this compound derivatives.

Prediction of Spectroscopic and Photophysical Properties: Computational methods can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds. tandfonline.com Furthermore, the prediction of photophysical properties such as absorption and emission wavelengths, and quantum yields is crucial for the design of fluorescent materials.

The following table summarizes key properties of a related compound, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole, which can serve as a reference for future computational studies on the 2-nitro isomer. lookchem.com

| Property | Value |

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.2 g/mol |

Design of Novel Functional Materials Based on the Pyrazole Framework

The unique structural and electronic properties of the pyrazole nucleus make it an attractive building block for the design of novel functional materials. researchgate.net The incorporation of the this compound moiety into larger molecular architectures could lead to materials with interesting optical, electronic, or recognition properties.

Promising research directions include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions. The synthesis of MOFs incorporating this compound as a linker could result in porous materials with potential applications in gas storage, separation, and catalysis. The nitro group could also serve as a functional site within the pores of the MOF.

Fluorescent Probes and Sensors: Pyrazole derivatives are known to exhibit fluorescence. mdpi.com The design and synthesis of new fluorescent probes based on the this compound scaffold could lead to sensors for the detection of ions, molecules, or changes in the microenvironment. The electron-withdrawing nitro group can influence the photophysical properties and may be exploited for "turn-on" or "turn-off" sensing mechanisms.

Organic Light-Emitting Diodes (OLEDs): The development of new organic materials for use in OLEDs is an active area of research. The thermal and electronic stability of the pyrazole ring, combined with the tunable electronic properties afforded by the nitrophenyl substituent, makes this compound a candidate for incorporation into new emitter or host materials for OLEDs.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. The combination of an electron-rich pyrazole ring and an electron-deficient nitrophenyl group can lead to significant charge-transfer character, which is a key requirement for high NLO activity. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(2-nitrophenyl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation or regioselective coupling. For example:

- Cyclocondensation : Reacting nitro-substituted phenylhydrazines with β-keto esters or diketones under reflux in ethanol or acetic acid .

- Regioselective Coupling : Copper-catalyzed reactions (e.g., using CuSO₄ and sodium ascorbate) in THF/water mixtures at 50–80°C for 12–24 hours .

- Optimization : Adjusting solvent polarity (e.g., DMF for electron-deficient substrates) and temperature to control regioselectivity. Column chromatography (silica gel, hexane/ethyl acetate) is commonly used for purification .

Q. Example Synthesis Data :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl groups (distinct splitting patterns) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve regiochemistry using SHELX for refinement and ORTEP-III for visualization .

- Elemental Analysis : Validate purity (>95%) via C/H/N percentages .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Methodological Answer :

- Electron-Directing Groups : Use meta-nitrophenyl groups to direct coupling to the 4-position .

- Protecting Groups : Tosyl (Ts) groups stabilize intermediates during multi-step syntheses .

- Computational Prediction : DFT calculations (e.g., Gaussian 09) model transition states to predict favored pathways .

Case Study :

Regioselective synthesis of 4-(2-nitrophenyl)-1-tosylpyrazole achieved via tosyl chloride protection, yielding >95% purity .

Q. How should researchers resolve contradictory spectral data during structure elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR (δ values) with X-ray data to confirm bond angles and torsion .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to trace ambiguous signals .

- DSC/TGA : Detect polymorphic forms affecting spectral interpretation .

Example : A ¹³C NMR discrepancy in a nitro group’s chemical shift (δ 148 vs. 152 ppm) was resolved via X-ray crystallography, confirming steric hindrance .

Q. What computational tools are recommended for predicting reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT (B3LYP/6-311G++) : Calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., GROMACS) .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties early in drug design .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent IC₅₀ measurements across assays (e.g., MTT vs. ATP-lite) .

- Metabolite Screening : LC-MS/MS identifies degradation products affecting activity .

- Crystallographic Validation : Correlate binding modes (e.g., Protein Data Bank entries) with activity trends .

Safety and Handling in Academic Research

Q. What safety protocols are essential when handling nitroaromatic pyrazoles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.